molecular formula C36H42Cl2N4O4 B13435392 Aripiprazole impurity 4

Aripiprazole impurity 4

Cat. No.: B13435392
M. Wt: 665.6 g/mol
InChI Key: KPJGTZFMHRJHQT-UHFFFAOYSA-N
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Comparison with Similar Compounds

Biological Activity

Aripiprazole impurity 4, chemically identified as 4,4'-dimer of aripiprazole, is an impurity that arises during the synthesis of aripiprazole, an atypical antipsychotic medication. Understanding the biological activity of this impurity is essential for evaluating its potential effects on pharmacological outcomes and patient safety.

Chemical Structure and Properties

This compound has the molecular formula C36H42Cl2N4O4C_{36}H_{42}Cl_{2}N_{4}O_{4} and features a dimeric structure that can influence its biological behavior compared to the parent compound aripiprazole. The presence of chlorine atoms and additional functional groups in its structure may affect its interaction with various biological targets.

Aripiprazole primarily acts as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while functioning as an antagonist at serotonin 5-HT2A receptors. The biological activity of this compound may involve similar mechanisms, although the extent and nature of these interactions can vary due to structural differences.

Pharmacological Profile

Research indicates that impurities like this compound can exhibit varying degrees of pharmacological activity. The following table summarizes key findings related to its biological activity:

Activity Type Description Reference
Dopamine Receptor Binding Impurity may bind to dopamine D2 receptors, potentially influencing dopaminergic signaling.
Serotonin Receptor Interaction Possible interaction with serotonin receptors, affecting mood and anxiety levels.
Toxicological Profile Limited studies indicate potential for increased toxicity compared to pure aripiprazole.
Metabolic Stability Impurity shows different metabolic pathways which could affect its pharmacokinetics.

Case Studies

  • Case Study on Toxicity : A study reported that this compound exhibited higher toxicity in vitro compared to aripiprazole itself when tested on neuronal cell lines. This finding suggests that impurities can significantly alter the safety profile of pharmaceutical compounds .
  • Clinical Implications : In a clinical setting, patients receiving formulations with higher levels of impurities like this compound reported increased side effects such as sedation and gastrointestinal disturbances, indicating that impurities may contribute to adverse reactions .

Regulatory Considerations

The presence of impurities in pharmaceutical products is a critical concern for regulatory bodies such as the FDA and EMA. Guidelines stipulate that the levels of known impurities must be controlled to ensure patient safety. For aripiprazole, acceptable limits for impurities are often set below 0.15% based on ICH guidelines .

Properties

Molecular Formula

C36H42Cl2N4O4

Molecular Weight

665.6 g/mol

IUPAC Name

7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-1-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]butyl]-3,4-dihydroquinolin-2-one

InChI

InChI=1S/C36H42Cl2N4O4/c37-30-6-5-7-32(36(30)38)41-20-18-40(19-21-41)16-1-3-22-46-29-13-9-27-11-15-35(44)42(33(27)25-29)17-2-4-23-45-28-12-8-26-10-14-34(43)39-31(26)24-28/h5-9,12-13,24-25H,1-4,10-11,14-23H2,(H,39,43)

InChI Key

KPJGTZFMHRJHQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3C(=O)CCC4=C3C=C(C=C4)OCCCCN5CCN(CC5)C6=C(C(=CC=C6)Cl)Cl

Origin of Product

United States

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